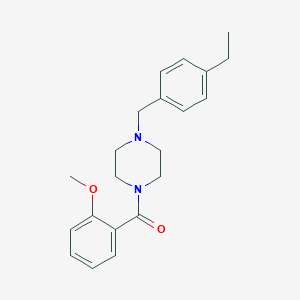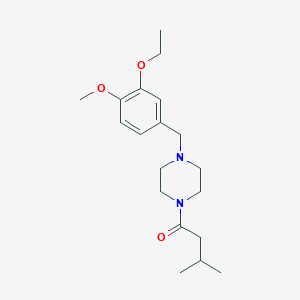![molecular formula C20H32N2O2 B247539 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane, also known as DAIBP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
作用機序
The exact mechanism of action of 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors. It has been shown to bind to the dopamine D1 receptor and the sigma-1 receptor, and may also interact with other receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane can affect various biochemical and physiological processes in the brain, including dopamine release, neuronal activity, and gene expression. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane in lab experiments is its high selectivity for certain receptors, which allows for more specific targeting of these receptors. However, one limitation is its relatively low potency compared to other ligands, which may require higher concentrations to achieve desired effects.
将来の方向性
There are several potential future directions for research on 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research could focus on its interactions with other neurotransmitter receptors and their potential implications for brain function. Additionally, further studies could investigate the potential use of 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane as a tool for studying the role of specific receptors in the brain.
In conclusion, 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane is a chemical compound that has shown potential for various applications in the field of neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound for therapeutic and research purposes.
合成法
1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with piperidine, followed by a series of reactions with various reagents to produce the final product. The synthesis of 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane has been described in detail in several scientific publications.
科学的研究の応用
1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane has been studied for its potential use as a ligand for various neurotransmitter receptors, including the dopamine D1 receptor and the sigma-1 receptor. It has also been investigated for its potential as a therapeutic agent for various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
製品名 |
1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane |
|---|---|
分子式 |
C20H32N2O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
1-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-9-7-8-17(20(19)24-2)16-21-14-10-18(11-15-21)22-12-5-3-4-6-13-22/h7-9,18H,3-6,10-16H2,1-2H3 |
InChIキー |
IAKOXWWDAONPLP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCCCC3 |
正規SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)






![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)




